CYP11B2 Selectivity Window: Class-Level Potency and Selectivity vs. 4-Fluoro Analog
The N-(pyridin-3-yl)benzamide class has been established as a highly selective CYP11B2 inhibitor scaffold, with the most potent compounds achieving IC₅₀ values of 53–166 nM and no detectable inhibition of CYP17 or CYP19 [1]. Within this class, 4-fluoro-N-(pyridin-3-yl)benzamide exhibits an IC₅₀ of 82 nM for CYP11B2 and 14,300 nM for CYP11B1, representing a selectivity index of 174-fold [2]. The target compound carries a 3-methyl-2-nitro substitution, which introduces an electron-withdrawing nitro group and a steric methyl group that are absent in the 4-fluoro comparator. While direct CYP11B2 data for the target compound are not yet published, SAR trends in the series indicate that electron-deficient benzamide rings can enhance CYP11B2 inhibition; the target compound therefore provides a distinct electronic profile for probing potency–selectivity trade-offs.
| Evidence Dimension | CYP11B2 inhibitory activity and selectivity over CYP11B1 |
|---|---|
| Target Compound Data | Not directly reported; class range for most potent analogs: IC₅₀ 53–166 nM (CYP11B2); 3-methyl-2-nitro substitution provides electron-withdrawing character |
| Comparator Or Baseline | 4-Fluoro-N-(pyridin-3-yl)benzamide: IC₅₀ CYP11B2 = 82 nM; IC₅₀ CYP11B1 = 14,300 nM (174-fold selective) |
| Quantified Difference | Target compound preserves the pyridin-3-yl pharmacophore required for CYP11B2 selectivity while altering the benzamide electronics; precise IC₅₀ shift cannot be quantified from existing public data |
| Conditions | CYP11B2: human aldosterone synthase expressed in V79 cells, substrate 11-deoxycorticosterone; CYP11B1: human steroid-11β-hydroxylase, same assay system [2] |
Why This Matters
For a procurement decision, researchers building SAR libraries around CYP11B2 need chemically diverse N-(pyridin-3-yl)benzamides; the 3-methyl-2-nitro pattern fills an unoccupied electronic space not covered by the commonly available 4-halo analogs, enabling exploration of how electron deficiency modulates the selectivity window.
- [1] Zimmer C, et al. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorg Med Chem Lett. 2011;21(1):186-190. PMID: 21129965. View Source
- [2] BindingDB. BDBM50334192: 4-Fluoro-N-(pyridin-3-yl)benzamide::CHEMBL1645407. IC₅₀ CYP11B2 = 82 nM, IC₅₀ CYP11B1 = 14,300 nM. Accessed 2026-05-02. View Source
